molecular formula C19H17FN2O3 B11403855 2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

Cat. No.: B11403855
M. Wt: 340.3 g/mol
InChI Key: ZILGTTIXGAEONR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a methylphenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-fluorophenol with an appropriate halogenated precursor to form the fluorophenoxy intermediate. This intermediate is then reacted with 3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid under amide coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone
  • 2-(4-fluorophenoxy)-2-methylpropanoic acid
  • 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives

Uniqueness

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring and fluorophenoxy group make it particularly interesting for developing new pharmaceuticals and studying complex biochemical interactions.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

InChI

InChI=1S/C19H17FN2O3/c1-12-7-9-14(10-8-12)16-11-18(25-22-16)21-19(23)13(2)24-17-6-4-3-5-15(17)20/h3-11,13H,1-2H3,(H,21,23)

InChI Key

ZILGTTIXGAEONR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC=CC=C3F

Origin of Product

United States

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